Cranad-28

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

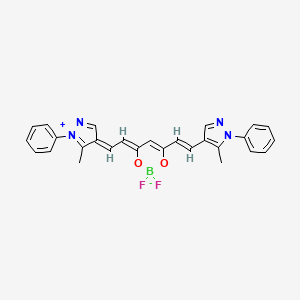

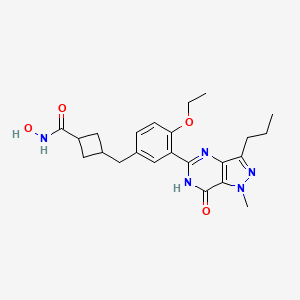

CRANAD-28 is a difluoroboron curcumin analogue . It has been demonstrated in earlier reports to successfully label amyloid beta (Aβ) plaques for imaging both ex vivo and in vivo . CRANAD-28’s imaging brightness, ability to penetrate the blood-brain barrier, and low toxicity make the compound a potentially potent imaging tool in Alzheimer’s research .

Physical And Chemical Properties Analysis

CRANAD-28 is a solid compound with an orange to red color . It has a molecular weight of 484.30 and a molecular formula of C27H23BF2N4O2 .Wissenschaftliche Forschungsanwendungen

Visualization of Amyloid Beta Plaques

“Cranad-28”, a difluoroboron curcumin analogue, has been demonstrated to successfully label amyloid beta (Aβ) plaques for imaging both ex vivo and in vivo . This makes it a potentially potent imaging tool in Alzheimer’s research .

Imaging Brightness

The imaging brightness of “Cranad-28” is one of its significant features. This property enhances its ability to label Aβ plaques, making it a valuable tool for researchers .

Blood Brain Barrier Penetration

“Cranad-28” has the ability to penetrate the blood-brain barrier. This is crucial for any compound to be effective in neurological research, especially in the study of neurodegenerative diseases like Alzheimer’s .

Low Toxicity

“Cranad-28” exhibits low toxicity, which is a critical factor when considering its use in live imaging studies. This property increases its potential for use in long-term studies or repeated measures designs .

Aβ Plaque and Microglia Dynamics

“Cranad-28” has been used to label Aβ-plaques and microglia, providing interesting insights into Aβ plaque and microglia dynamism in Alzheimer’s disease pathology .

Spectral Signatures for Aβs

“Cranad-28” provides distinct spectral signatures for Aβs in the core and periphery of the plaques. This could be particularly useful in understanding the structure and composition of the plaques .

Wirkmechanismus

Target of Action

Cranad-28, a difluoroboron curcumin analogue, has been demonstrated to successfully label amyloid-beta (Aβ) plaques . These plaques are protein aggregates that are primarily composed of amyloid-beta, a peptide of 36–43 amino acids. They are crucial in the pathology of Alzheimer’s disease and are often surrounded by microglia .

Mode of Action

Cranad-28 interacts with Aβ plaques, enabling their visualization both ex vivo and in vivo . The compound’s ability to penetrate the blood-brain barrier allows it to reach its targets effectively . Its low toxicity makes it a potentially potent imaging tool in Alzheimer’s research .

Biochemical Pathways

The primary biochemical pathway involved in the action of Cranad-28 is the amyloidogenic pathway, which leads to the formation of Aβ plaques. This pathway is central to the amyloid hypothesis of Alzheimer’s disease, which attributes cognitive decline and neurodegeneration to the accumulation and deposition of Aβ peptides within the brain .

Result of Action

The interaction of Cranad-28 with Aβ plaques results in the plaques’ fluorescence, allowing for their visualization . This can provide valuable insights into the number, size, and distribution of Aβ plaques in the brain, which are key factors in Alzheimer’s disease pathology .

Action Environment

The action of Cranad-28 is influenced by the biochemical environment of the brain, particularly the presence of Aβ plaques. The compound’s effectiveness as an imaging tool is dependent on its ability to penetrate the blood-brain barrier and interact with its target plaques . Environmental factors that alter the blood-brain barrier or the formation of Aβ plaques could potentially influence the action, efficacy, and stability of Cranad-28 .

Safety and Hazards

CRANAD-28 is toxic and contains a pharmaceutically active ingredient . It is very toxic if swallowed, irritating to the skin, and there is a risk of serious damage to the eyes . It is also toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(E)-2-[(6Z)-2,2-difluoro-6-[(2E)-2-(5-methyl-1-phenylpyrazol-1-ium-4-ylidene)ethylidene]-1,3-dioxa-2-boranuidacyclohex-4-en-4-yl]ethenyl]-5-methyl-1-phenylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23BF2N4O2/c1-20-22(18-31-33(20)24-9-5-3-6-10-24)13-15-26-17-27(36-28(29,30)35-26)16-14-23-19-32-34(21(23)2)25-11-7-4-8-12-25/h3-19H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFFGVTUEQJYQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(OC(=CC(=CC=C2C=N[N+](=C2C)C3=CC=CC=C3)O1)C=CC4=C(N(N=C4)C5=CC=CC=C5)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(OC(=C/C(=C/C=C/2\C=N[N+](=C2C)C3=CC=CC=C3)/O1)/C=C/C4=C(N(N=C4)C5=CC=CC=C5)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23BF2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

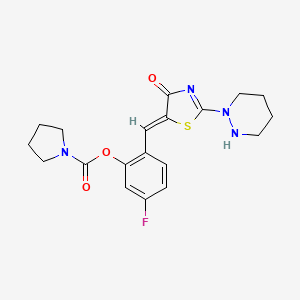

![(5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone](/img/structure/B606729.png)

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)

![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)

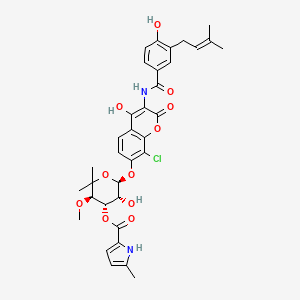

![(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B606747.png)